![molecular formula C15H18N4O B2363160 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-75-0](/img/structure/B2363160.png)
8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of these compounds involves the design and selection of a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones . This process has allowed the synthesis of 121 compounds, using known and new synthetic methodologies .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones are similar to nitrogen bases present in DNA and RNA . This similarity has led to interest in these structures from various research groups .Chemical Reactions Analysis
These compounds have been evaluated for their inhibitory activity against the hepatitis C virus (HCV) genotype 1b replicon .Applications De Recherche Scientifique
Autocatalytic Photoinduced Oxidative Dehydrogenation
This compound serves as a scaffold for the development of biologically active compounds. A notable application is in the autocatalytic photoinduced oxidative dehydrogenation process. This process involves irradiating the 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to synthesize C5–C6 unsaturated systems with the formation of a long-lived radical. This reaction occurs under light irradiation in DMSO, in the presence of air, and at room temperature, without any external photosensitizer .
Synthesis of Biologically Active Compounds
The pyrido[2,3-d]pyrimidin-7-ones, including the compound , are known to selectively inhibit the activity of various tyrosine kinases. These enzymes are crucial in the phosphorylation of proteins and are significant targets for antitumor drugs. The compound has potential as an intermediate in the synthesis of drugs for treating conditions such as arthritis, hepatitis C, type II diabetes, and shows antitumor and antiproliferative activity .
Development of Antitumor Drugs
The compound’s derivatives have been found to be strong selective inhibitors of FGFR tyrosine kinase, which are promising leads for new antitumor drugs. The introduction of an acylamino group at position 7 of the pyridopyrimidine system has led to the discovery of these inhibitors .
Inhibition of Kinases
Derivatives of this compound act as inhibitors of various kinases such as Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B, DYRK1A, Abl kinase, and PLK2 kinase. These properties make them valuable in the development of treatments for cancer and other diseases where kinase activity is a factor .
Phosphodiesterase Type 5 (PDE5) Inhibition
Some derivatives of the compound are selective inhibitors of phosphodiesterase type 5 (PDE5), which is an enzyme target for the treatment of erectile dysfunction and pulmonary hypertension .
Antibacterial and Antifungal Activity
A small library screening identified a derivative of the compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, as having broad-spectrum antibacterial activity and reasonable antifungal activity. This suggests potential applications in developing new antibiotics and antifungal agents .
Mécanisme D'action
Target of Action
The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound acts as an inhibitor of these tyrosine kinases . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a variety of cellular effects. For example, it can disrupt cell growth and differentiation, potentially leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its bioavailability and efficacy . Additionally, factors such as pH and temperature can impact its stability .
Orientations Futures
Propriétés
IUPAC Name |
8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKTSDDFAAKAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

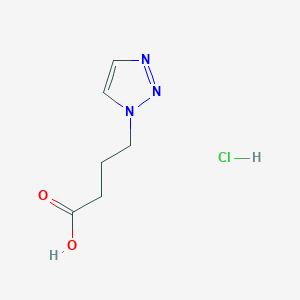
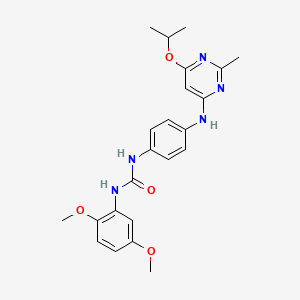
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)
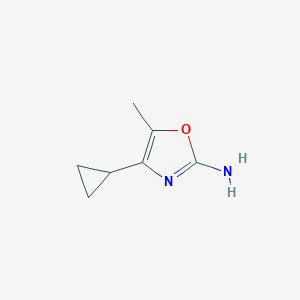
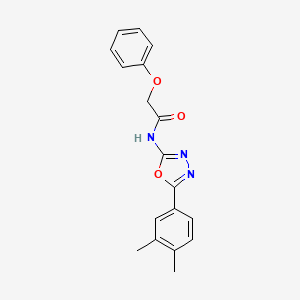
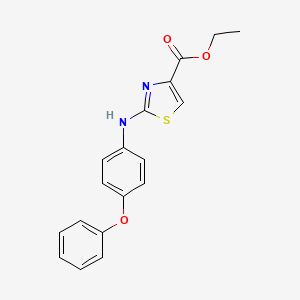
![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)
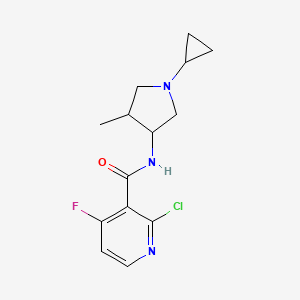
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)